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molecular formula C16H20ClN3OS B8348021 N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-ethylamino-butyramide

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-ethylamino-butyramide

Cat. No. B8348021
M. Wt: 337.9 g/mol
InChI Key: OGFJGWFUKXIGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853415B2

Procedure details

2-Bromo-N-[5-(2-chloro-benzyl)-thiazol-2-yl]-butyramide (37 mg, 0.10 mmol) was dissolved in 0.5 mL of N,N-dimethylformamide containing ethylamine (2 M in tetrahydrofuran, 1.00 mL, 2.00 mmol). The reaction vessel was sealed and then subjected to microwave irradiation for 5 minutes at 80° C. The crude mixture was evaporated to dryness and purified by reverse-phase preparative liquid chromatography (19 mg, 0.056, 56%). ESI-MS m/z calc. 337.1. found 338.0 (M+1)+ Retention time 2.08 minutes.
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:19][CH3:20])[C:3]([NH:5][C:6]1[S:7][C:8]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:18])=[CH:9][N:10]=1)=[O:4].[CH2:21]([NH2:23])[CH3:22]>CN(C)C=O>[Cl:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:11][C:8]1[S:7][C:6]([NH:5][C:3](=[O:4])[CH:2]([NH:23][CH2:21][CH3:22])[CH2:19][CH3:20])=[N:10][CH:9]=1

Inputs

Step One
Name
Quantity
37 mg
Type
reactant
Smiles
BrC(C(=O)NC=1SC(=CN1)CC1=C(C=CC=C1)Cl)CC
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
CUSTOM
Type
CUSTOM
Details
irradiation for 5 minutes at 80° C
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The crude mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by reverse-phase preparative liquid chromatography (19 mg, 0.056, 56%)

Outcomes

Product
Name
Type
Smiles
ClC1=C(CC2=CN=C(S2)NC(C(CC)NCC)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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